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Abstract
AZD7268 is a potent and selective δ-opioid receptor (DOR) agonist that was investigated for

the treatment of major depressive disorder.[1] Characterized by its high binding affinity and

significant selectivity for the δ-opioid receptor over the μ-opioid receptor, AZD7268 represented

a potential therapeutic agent with a novel mechanism of action for mood disorders.[1] Despite

its promising preclinical profile, clinical development was terminated following a Phase 2 trial

that did not demonstrate efficacy.[1] This document provides a comprehensive overview of the

pharmacology of AZD7268, including its mechanism of action, pharmacodynamics, and

available clinical data.

Introduction
AZD7268 is a non-peptidic small molecule derived from SNC-80, a known δ-opioid receptor

agonist.[1][2] It was developed by AstraZeneca with the therapeutic goal of addressing major

depressive disorder.[1] The rationale for its development was based on the growing body of

evidence suggesting the involvement of the δ-opioid receptor system in the modulation of

mood and emotional states.[3] AZD7268 is administered orally and is designed to penetrate the

central nervous system to exert its effects.[4][5]
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Property Value

Chemical Formula C29H30N4O2S[1][6]

Molar Mass 498.65 g·mol−1[1]

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-

(1,3-thiazol-4-ylmethyl)piperidin-4-

ylidene]methyl]benzamide[1]

Synonyms AZ12488024[1]

CAS Number 1018988-00-5[1]

Pharmacology
Mechanism of Action
AZD7268 functions as a selective agonist at the δ-opioid receptor, a G protein-coupled receptor

(GPCR). The binding of AZD7268 to the DOR is believed to initiate a cascade of intracellular

signaling events. While specific studies on the downstream signaling of AZD7268 are not

detailed in the available literature, the general mechanism for DOR agonists involves the

inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels. This, in turn, modulates the activity of various ion channels,

including the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and

the closing of voltage-gated calcium channels. The overall effect is a hyperpolarization of the

neuronal membrane and a reduction in neuronal excitability.
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Caption: Proposed signaling pathway of AZD7268.
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Pharmacodynamics
The primary pharmacodynamic effect of AZD7268 is its agonistic activity at the δ-opioid

receptor. This has been quantified through in vitro binding assays.

Parameter Value Receptor

Binding Affinity (Ki) 2.7 nM[1] δ-opioid receptor

Selectivity >2,000-fold[1] over μ-opioid receptor

While the specific experimental protocol used for AZD7268 is not publicly available, a typical

radioligand binding assay to determine the Ki value would involve the following steps:

Membrane Preparation: Membranes are prepared from cells stably expressing the human δ-

opioid receptor.

Radioligand: A radiolabeled ligand with known high affinity for the δ-opioid receptor (e.g.,

[³H]naltrindole) is used.

Competition Assay: The cell membranes are incubated with a fixed concentration of the

radioligand and varying concentrations of the unlabeled test compound (AZD7268).

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.

The bound and free radioligand are then separated by rapid filtration.

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid

scintillation counting.

Data Analysis: The concentration of AZD7268 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.
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Caption: Hypothetical workflow for a receptor binding assay.

Clinical Development and Discontinuation
AZD7268 advanced to Phase 2 clinical trials for the treatment of major depressive disorder.[1]

A specific study, NCT01020799, was a multicenter, randomized, double-blind, placebo- and

active-controlled trial designed to assess the efficacy and safety of AZD7268.[7] However, the

development of AZD7268 was discontinued in 2010 because the drug was found to be

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1666232?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/AZD-7268
https://pmc.ncbi.nlm.nih.gov/articles/PMC6467218/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ineffective for this indication in a Phase 2 trial involving 231 participants, where it was

compared with a placebo and escitalopram.[1]

Adverse Effects
Dose-limiting side effects observed during the clinical trials of AZD7268 included syncope

(fainting), hypotension (low blood pressure), and dizziness.[1]

Conclusion
AZD7268 is a well-characterized δ-opioid receptor agonist with high in vitro potency and

selectivity. Despite a strong preclinical rationale for its development in the treatment of major

depressive disorder, it failed to demonstrate clinical efficacy, leading to the cessation of its

development. The information gathered on AZD7268, including its pharmacological profile and

the clinical outcomes, contributes to the broader understanding of the therapeutic potential and

challenges associated with targeting the δ-opioid receptor for neuropsychiatric disorders.

Further research into the nuances of δ-opioid receptor pharmacology may yet unlock the

therapeutic potential of this target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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